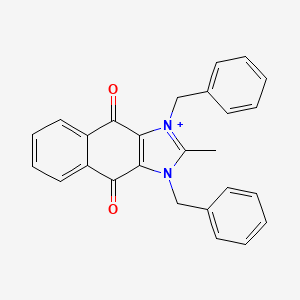
CPFX1302
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPFX1302 is a biochemical
Applications De Recherche Scientifique
1. Revolutionizing Plant Biology and Breeding
CPFX1302 (also known as Cas12) has opened new avenues for plant research and breeding. The sequence-specific DNases Cas9 and Cas12, along with the RNase Cas13, have been utilized for various applications including inducing gene editing to obtain new traits in crops, developing tools for transcriptional regulation, and fluorescence-based imaging of specific chromosomal loci in plant genomes. Cas12 has been particularly instrumental in improving technologies for programmed changes in plant genomes via homologous recombination (Schindele, Wolter, & Puchta, 2018).
2. Advancements in Nucleic Acid Detection Platforms
The Cas12a variant, a component of this compound, has been adapted for developing enhanced nucleic acid detection technologies. These advancements include multiplexed quantitative detection, high sensitivity, and combination with lateral flow for visual readout. This technology has potential applications in pathogen genotyping and cancer mutation monitoring (Gootenberg et al., 2018).
3. Combatting Viral Infections in Plants
The Cas12 variant, a key component of this compound, has been employed to address RNA virus interference in plants. This method has been particularly effective in combating RNA viruses, which are the most abundant class of viruses in plants. The use of Cas12 for RNA manipulation has shown promise in enhancing crop resistance to viral infections (Aman et al., 2017).
4. Field-Deployable Viral Diagnostics
This compound variants like Cas12a have been integral in creating field-deployable viral diagnostic platforms. These platforms enable rapid detection of specific strains of pathogens in clinical samples with minimal equipment and sample processing requirements, demonstrating the potential for widespread and practical applications in public health and epidemiology (Myhrvold et al., 2018).
5. Genome Editing in Various Organisms
CRISPR systems, including this compound, are revolutionizing genome editing across a range of organisms. These systems, by enabling precise edits, are instrumental in both adding desirable and removing undesirable alleles in simple and complex genomes. The application of Cas12a for this purpose has been particularly noted for its efficiency and reduced off-target effects, making it a valuable tool in genomic research and biotechnology (Manghwar, Lindsey, Zhang, & Jin, 2019).
Propriétés
Nom IUPAC |
Unknown |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CPFX1302; CPFX-1302; CPFX 1302; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)

![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)